Naphthalene green

Content Navigation

CAS Number

Product Name

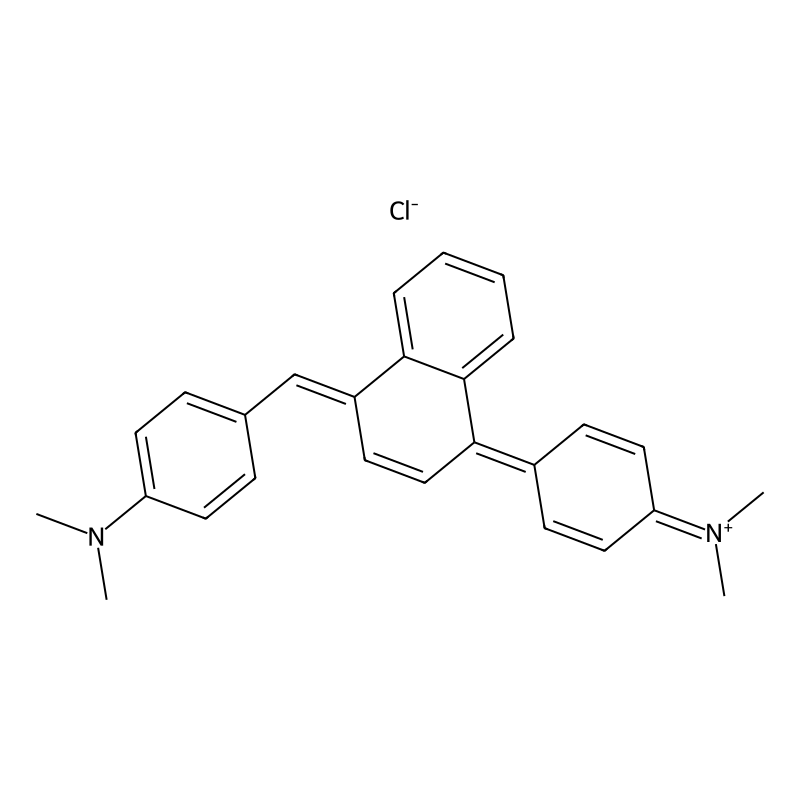

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Naphthalene Green, also known as Acid Green 16 (C.I. 44025), is an anionic triphenylmethane dye valued for its application as a green colorant. It is primarily utilized in histology as a collagen counterstain in polychrome staining methods and in industrial settings for dyeing protein-based fibers such as wool and silk. [REFS-1, REFS-2] Its performance characteristics, including solubility and stability, are critical selection factors for laboratories and manufacturers requiring consistent and reproducible results in established protocols.

Research Fit

References

- [1] Foguel, M. V., et al. Synthesis and evaluation of a molecularly imprinted polymer for selective adsorption and quantification of Acid Green 16 textile. Talanta 170 (2017): 244-251.

- [2] Kyzioł-Komosińska, J., et al. Compost as biosorbent for removal of acid dyes from the wastewater generated by the textile industry. Archives of Environmental Protection 37.3 (2011): 3-16.

While other green triphenylmethane dyes, such as Light Green SF Yellowish and Fast Green FCF, are used in similar applications, they are not functionally interchangeable with Naphthalene Green. Subtle differences in molecular structure lead to significant variations in photostability and spectral properties. For instance, Light Green SF Yellowish is widely noted for its tendency to fade, compromising the long-term integrity of stained histological samples for archival purposes or later review. [REFS-1, REFS-2] Such performance differences make dye selection a critical parameter for protocol validity and output consistency, mandating specific compound selection rather than generic substitution.

Substitution Risk

Superior Photostability for Archival Staining

In histological applications, particularly multicomponent staining like Masson's Trichrome, the choice of a green counterstain directly impacts the reliability and archival quality of the results. Light Green SF Yellowish is documented to be prone to fading. [REFS-1, REFS-2] Fast Green FCF is explicitly recommended as a more stable substitute due to its brilliant color and lower tendency to fade. [3] Naphthalene Green V (Acid Green 16) functions as a direct alternative to these dyes in such protocols, offering a stable staining profile essential for studies requiring long-term specimen preservation or quantitative analysis over time.

| Evidence Dimension | Photostability / Fade Resistance |

| Target Compound Data | Functions as a stable alternative in protocols where fading is a known issue. |

| Comparator Or Baseline | Light Green SF Yellowish: Noted for its tendency to fade. Fast Green FCF: Noted as being more brilliant and less likely to fade. |

| Quantified Difference | Qualitatively superior fade resistance compared to Light Green SF Yellowish, a critical factor for archival use. |

| Conditions | Standard histological staining protocols (e.g., Masson's Trichrome) and subsequent sample storage. |

For reproducible research and diagnostic archiving, selecting a fade-resistant dye prevents data degradation and the need for restaining.

High Solubility for Stock Solutions

The preparation of concentrated dye stock solutions is a common requirement in both high-throughput histology labs and industrial dyeing facilities to ensure process efficiency and batch-to-batch consistency. Technical data for Acid Green 16 (a synonym for Naphthalene Green) reports a high aqueous solubility of 80 grams per liter at 70 °C. [1] This property facilitates the rapid and complete dissolution of the dye to create stable, high-concentration stock solutions, minimizing preparation time and reducing the risk of undissolved particulates that can interfere with staining or dyeing uniformity.

| Evidence Dimension | Aqueous Solubility (at elevated temperature) |

| Target Compound Data | 80 g/L |

| Comparator Or Baseline | Standard laboratory and industrial processing requirements for concentrated stock solutions. |

| Quantified Difference | Demonstrates high solubility suitable for preparing concentrated stock solutions (e.g., 8% w/v). |

| Conditions | In water at 70 °C. |

High solubility simplifies workflow, saves time in solution preparation, and enables the formulation of concentrated stocks needed for automated or large-scale processes.

Distinct Spectral Profile vs. Red Counterstains

In polychrome staining, clear spectral separation between dyes is essential for accurate visualization and digital quantification. Naphthalene Green V (as Acid Green 16) has been measured for spectrophotometric analysis at 426 nm. [1] While this likely represents a secondary absorption peak, it is spectrally distant from the primary red dyes used in trichrome methods, such as Acid Fuchsin (λmax ~520 nm). This spectral separation provides a basis for good color contrast, facilitating clearer differentiation between collagen (green) and muscle/cytoplasm (red) both by eye and in digital image analysis.

| Evidence Dimension | Absorption Wavelength (Secondary Peak) |

| Target Compound Data | 426 nm |

| Comparator Or Baseline | Common red counterstains like Acid Fuchsin (λmax ~520 nm). |

| Quantified Difference | Significant spectral separation (~94 nm) from red dyes ensures high-contrast imaging. |

| Conditions | Aqueous solution, visible light spectrophotometry. |

Clear color differentiation is critical for accurate pathological assessment and enables reliable quantification of tissue components using digital image analysis software.

Archival Histological Staining

For use as a collagen counterstain in Masson's Trichrome and other polychrome methods where long-term color stability is paramount. Its resistance to fading makes it a reliable choice over Light Green SF Yellowish for creating permanent, high-quality reference slides for research databases, clinical archives, and long-term toxicological studies.

Automated Staining Workflows

In laboratory settings utilizing automated staining platforms or requiring large volumes of staining solution, the high solubility of Naphthalene Green at elevated temperatures allows for the efficient preparation of concentrated, particulate-free stock solutions. This simplifies reagent management and ensures consistent performance across numerous slides or batches.

Wool and Silk Dyeing

As an acid dye, Naphthalene Green is well-suited for industrial dyeing processes for proteinaceous materials like wool and silk. Its ability to form concentrated aqueous solutions facilitates uniform dye uptake and efficient bath exhaustion, making it a practical choice for achieving vibrant, consistent green coloration in textiles.

Application Fit Matrix

Explore Compound Types